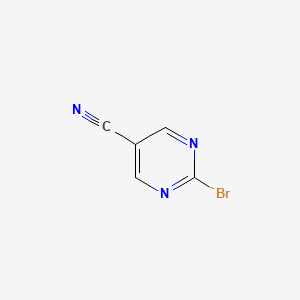

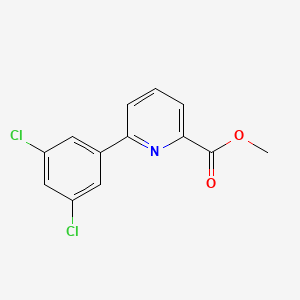

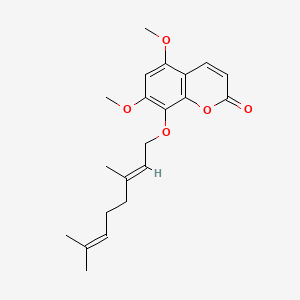

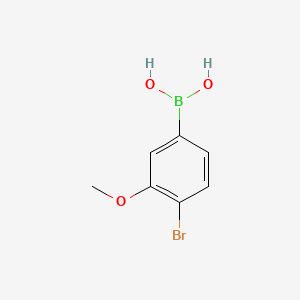

![molecular formula C15H12N2O2 B595389 2-(4-Methylphenyl)imidazo[1,2-a]pyridine-8-carboxylic acid CAS No. 133427-26-6](/img/structure/B595389.png)

2-(4-Methylphenyl)imidazo[1,2-a]pyridine-8-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(4-Methylphenyl)imidazo[1,2-a]pyridine-8-carboxylic acid” is a chemical compound that belongs to the class of imidazopyridines . Imidazopyridine is an important fused bicyclic 5–6 heterocycle and is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved employing different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A simple and effective method for the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .Molecular Structure Analysis

The molecular structure of “2-(4-Methylphenyl)imidazo[1,2-a]pyridine-8-carboxylic acid” can be analyzed using various methods. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be obtained by the b3lyp/6–31G method .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been synthesized through various chemical reactions. For instance, a CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones is compatible with a broad range of functional groups .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Methylphenyl)imidazo[1,2-a]pyridine-8-carboxylic acid” can be determined using various methods. For instance, the melting point and NMR spectrum can be obtained .Applications De Recherche Scientifique

Automated Synthesis in Continuous Flow

A study by Herath, Dahl, and Cosford (2010) introduced a continuous flow synthesis method for imidazo[1,2-a]pyridine-2-carboxylic acids, highlighting advancements in synthesis efficiency and application in drug development, including Mur ligase inhibitors (Herath, Dahl, & Cosford, 2010).

Synthesis and Characterization

Du Hui-r (2014) explored the synthesis and characterization of imidazo[1,2-a]pyridine carboxylic acid derivatives, focusing on reaction conditions and catalysts, emphasizing their potential in pharmaceuticals (Du Hui-r, 2014).

One-Pot Synthesis Method

Crawforth and Paoletti (2009) developed a one-pot synthesis for imidazo[1,5-a]pyridines, facilitating the introduction of various substituents and enhancing synthetic efficiency (Crawforth & Paoletti, 2009).

Pharmacological Applications

Kwong et al. (2019) investigated imidazo[1,2-a]pyridine-based compounds for their potential in treating heart and circulatory failures, along with their anticholinesterase properties, suggesting significant pharmaceutical applications (Kwong et al., 2019).

Tuberculostatic Activity

Bukowski (1984) synthesized derivatives of imidazo[4,5-b]pyridine-1-carboxylic acid, examining their low tuberculostatic activity, which contributes to understanding their potential in tuberculosis treatment (Bukowski, 1984).

Fluorescent Organic Compounds

Tomoda et al. (1999) synthesized and studied the fluorescent properties of imidazo[1,2-a]pyridine derivatives, contributing to the search for novel fluorescent organic compounds (Tomoda et al., 1999).

Antimicrobial Activity

Turan-Zitouni, Blache, and Güven (2001) investigated the antimicrobial activity of imidazo[1,2-a]pyridine-2-carboxylic acid arylidenehydrazide derivatives, highlighting their potential in antimicrobial treatments (Turan-Zitouni, Blache, & Güven, 2001).

Safety And Hazards

Orientations Futures

The future directions for “2-(4-Methylphenyl)imidazo[1,2-a]pyridine-8-carboxylic acid” could involve further exploration of its medicinal applications, given the wide range of applications of imidazopyridines in medicinal chemistry . Additionally, the development of new methods for the synthesis of imidazo[1,2-a]pyridin-3-yl-acetic acids, which allow obtaining the target products in one synthetic stage with high yields, is an urgent task .

Propriétés

IUPAC Name |

2-(4-methylphenyl)imidazo[1,2-a]pyridine-8-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c1-10-4-6-11(7-5-10)13-9-17-8-2-3-12(15(18)19)14(17)16-13/h2-9H,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCJHQKOIULGKDC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN3C=CC=C(C3=N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50654698 |

Source

|

| Record name | 2-(4-Methylphenyl)imidazo[1,2-a]pyridine-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methylphenyl)imidazo[1,2-a]pyridine-8-carboxylic acid | |

CAS RN |

133427-26-6 |

Source

|

| Record name | 2-(4-Methylphenyl)imidazo[1,2-a]pyridine-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

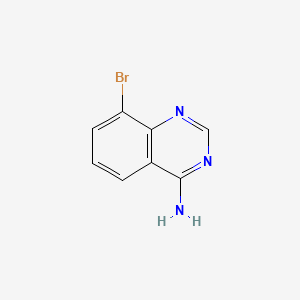

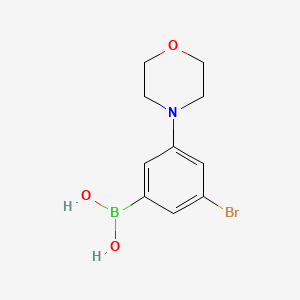

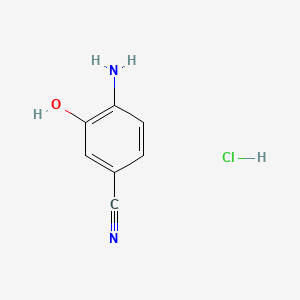

![(4aS,8aR)-tert-butyl hexahydro-2H-pyrido[4,3-b][1,4]oxazine-6(7H)-carboxylate](/img/structure/B595320.png)